(R)-2-(2-Naphthyl)glycolic acid

Chiral resolution Diastereomeric salt formation Enantiomeric excess

(R)-2-(2-Naphthyl)glycolic acid (CAS 43210-73-7), also referred to as (2R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid or 2-NGA, is an enantiopure chiral α-hydroxy acid belonging to the aryl glycolic acid family. With a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol, it features a 2-naphthyl substituent at the α-carbon, which confers enhanced aromaticity and lipophilicity relative to the simpler phenyl analog mandelic acid.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 43210-73-7
Cat. No. B1600222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Naphthyl)glycolic acid
CAS43210-73-7
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
InChIInChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m1/s1
InChIKeyUJDJTWLEXYIASW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Naphthyl)glycolic Acid (CAS 43210-73-7): Procurement-Ready Chiral α-Hydroxy Acid Building Block


(R)-2-(2-Naphthyl)glycolic acid (CAS 43210-73-7), also referred to as (2R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid or 2-NGA, is an enantiopure chiral α-hydroxy acid belonging to the aryl glycolic acid family [1]. With a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol, it features a 2-naphthyl substituent at the α-carbon, which confers enhanced aromaticity and lipophilicity relative to the simpler phenyl analog mandelic acid [1]. This compound is supplied primarily as a research-use-only chiral building block, with typical commercial purity specifications of ≥95% [1]. Its principal documented value lies in its rationally designed application as a chiral resolving agent for p-substituted 1-arylethylamines, a function for which it was specifically molecularly engineered [1].

Why Generic Substitution Fails for (R)-2-(2-Naphthyl)glycolic Acid in Chiral Resolution Workflows


Within the aryl glycolic acid class, compounds are not functionally interchangeable as resolving agents. Mandelic acid (phenyl glycolic acid), the simplest and most widely available member, exhibits limited resolving ability for p-substituted 1-arylethylamines due to a molecular-length mismatch between the resolving agent and the racemate in the crystalline diastereomeric salt [1]. (R)-2-(2-Naphthyl)glycolic acid was explicitly designed based on a crystal-structure-derived criterion—that the resolving agent and racemate should possess similar molecular lengths—to overcome this limitation [1]. The 2-naphthyl moiety extends the molecular axis compared with the phenyl group of mandelic acid, enabling close-packed columnar structures in the less-soluble diastereomeric salt that drive high chiral discrimination [2]. Substituting mandelic acid or 4-substituted mandelic acid analogs where the molecular-length match criterion is violated results in dramatically reduced enantiomeric excess of the resolved amine, making (R)-2-NGA the purpose-built choice for this substrate class [1].

Quantitative Differentiation Evidence for (R)-2-(2-Naphthyl)glycolic Acid vs. Mandelic Acid and In-Class Analogs


Superior Chiral Resolution of p-Substituted 1-Arylethylamines: 2-NGA vs. Mandelic Acid

Enantiopure (R)-2-(2-naphthyl)glycolic acid (2-NGA) demonstrates excellent resolving ability for a wide variety of p-substituted 1-arylethylamines, a substrate class for which mandelic acid—the canonical phenyl analog—shows insufficient chiral recognition [1]. The improved performance is attributed to the enlarged aromatic surface of the naphthyl group, which enhances CH/π interactions and enables the formation of tightly packed columnar supramolecular structures in the less-soluble diastereomeric salt, a packing motif unavailable to the phenyl analog [1][2].

Chiral resolution Diastereomeric salt formation Enantiomeric excess

Mandelate Racemase Substrate Affinity: (R)-2-Naphthylglycolate vs. (R)-Mandelate

Kinetic data from mandelate racemase (EC 5.1.2.2) show that (R)-2-naphthylglycolate serves as a substrate for the wild-type enzyme with a KM of 0.46 mM, compared to 0.40–0.44 mM for the natural substrate (R)-mandelate [1]. Under identical conditions (25°C, pH 7.5), the KM of 0.46 mM for (R)-2-naphthylglycolate is comparable to the 0.41 mM reported for the (S)-enantiomer 2-naphthylglycolate [1]. This indicates that the naphthyl substituent is sterically accommodated by the wild-type active site with minimal perturbation of substrate binding affinity relative to the natural phenyl substrate.

Enzyme kinetics Mandelate racemase Substrate specificity

Enantiomeric Purity Verification: Baseline Chiral HPLC Resolution of (R)- vs. (S)-2-NGA

The enantiomers of 2-naphthylglycolic acid are baseline-resolved by chiral HPLC, enabling reliable enantiomeric excess (ee) determination for both the resolving agent itself and for quality control of resolved amine products [1]. This analytical capability is essential for procurement: suppliers of (R)-2-NGA can verify enantiopurity independent of optical rotation measurements, and end-users can confirm that no racemization has occurred during storage or downstream reactions. Supporting information for resolution studies includes chiral HPLC traces of (±)-2-NGA, (+)-2-NGA, and (−)-2-NGA, confirming baseline separation of the enantiomer pair [1].

Chiral HPLC Enantiomeric purity Quality control

Naphthyl-for-Phenyl Substitution: Class-Level Improvement in Chiral Recognition Across α-Hydroxy Acids

A systematic structure–activity relationship has been established demonstrating that replacement of the phenyl group with a naphthyl group in chiral α-hydroxy acid resolving agents—specifically, the mandelic acid → 2-naphthylglycolic acid (2-NGA) transformation and the 1-aminoindan-2-ol → 1-aminobenz[f]indan-2-ol transformation—dramatically improves chiral recognition ability for substrates with extended molecular lengths [1]. This class-level observation originates from X-ray crystallographic analyses showing that the enlarged aromatic surface of the naphthyl group enables more efficient CH/π interaction networks in the crystalline diastereomeric salts, leading to greater discrimination between diastereomeric salt solubilities [1]. While 2-NGA was not directly compared side-by-side with every possible substituted mandelic acid, the class-level inference is that naphthyl-for-phenyl substitution consistently enhances resolution performance when the racemate has an extended aromatic system.

Chiral recognition Aromatic substitution effect Structure–activity relationship

Evidence-Backed Application Scenarios for (R)-2-(2-Naphthyl)glycolic Acid Procurement


Kilogram-Scale Resolution of p-Substituted 1-Arylethylamines for API Intermediate Production

When scaling the resolution of p-substituted 1-arylethylamines—common chiral amine intermediates in pharmaceutical API synthesis—(R)-2-NGA is the resolving agent of choice where mandelic acid fails. The crystal-engineering design principle ensures efficient diastereomeric salt formation with high ee (>99%) in the less-soluble salt fraction, reducing the number of recrystallization cycles needed to reach target enantiopurity compared to empirical screening approaches [1]. Patent literature explicitly describes 1- or 2-naphthylglycolic acids as resolving agents for a wide range of 1-arylalkylamines, confirming industrial recognition of this application [2].

Enantiopure Chiral Building Block for Asymmetric Synthesis of Naphthyl-Containing Bioactive Compounds

(R)-2-NGA serves as a well-characterized enantiopure α-hydroxy acid building block for constructing more complex chiral molecules bearing the naphthyl pharmacophore. Its dual functional groups (carboxylic acid and α-hydroxy) enable orthogonal derivatization via esterification, amide formation, or reduction, while the predefined (R)-configuration at the α-carbon provides stereochemical control in downstream transformations [1]. This is particularly relevant for synthesizing CRTH2 antagonists and other naphthylacetic acid-derived drug candidates where the (R)-configuration is critical for target engagement [2].

Mechanistic Probe for Mandelate Racemase and Aryl Glycolic Acid Enzyme Studies

The comparable KM of (R)-2-naphthylglycolate (0.46 mM) to (R)-mandelate (0.40–0.44 mM) for wild-type mandelate racemase establishes this compound as a viable alternative substrate for enzyme mechanistic studies [1]. The distinct UV absorption and fluorescence properties of the naphthyl chromophore enable continuous spectrophotometric or fluorometric activity assays that are not feasible with the UV-transparent phenyl analog mandelate, offering a practical analytical advantage in enzyme kinetics and inhibitor screening workflows [1].

Chiral Analytical Reference Standard for HPLC Method Development and Quality Control

The demonstrated baseline chiral HPLC resolution of (R)- and (S)-2-NGA enantiomers supports the use of (R)-2-NGA as a certified reference standard for enantiomeric purity determination in both research and quality control settings [1]. Procurement of the enantiopure (R)-form with documented chiral HPLC traceability enables laboratories to validate in-house chiral analytical methods and to verify the enantiomeric integrity of stored or derivatized samples without reliance on chiroptical methods alone [1].

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